
2,4,6-Trimethylphenyl isocyanate
Vue d'ensemble
Description
2,4,6-Trimethylphenyl isocyanate is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its reactivity .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trimethylphenyl isocyanate is C10H11NO . The structure includes a benzene ring with three methyl groups (CH3) and an isocyanate group (N=C=O) attached .Chemical Reactions Analysis
2,4,6-Trimethylphenyl isocyanate is primarily used as an intermediate in organic chemical synthesis . It is known to hydrolyze in water .Physical And Chemical Properties Analysis
2,4,6-Trimethylphenyl isocyanate has a molecular weight of 161.20 g/mol . It has a melting point of 44-48 °C . It is white to pale cream to pale yellow in color and can be in the form of a crystalline or fused solid, lumps, or powder . It is moisture sensitive and incompatible with oxidizing agents, alcohols, amines, bases, and heat .Applications De Recherche Scientifique
Reactivity with Urethanes
2,4,6-Trimethylphenyl isocyanate (TMP Isocyanate) exhibits significant reactivity with urethanes. Research shows that when reacted with diurethanes at high temperatures (≥170 °C), TMP Isocyanate forms allophanates but not isocyanurates. This reaction is significant in understanding the behavior of isocyanates under various conditions, particularly in high-temperature environments (Lapprand et al., 2005).
Alcoholysis Reaction Mechanism
The alcoholysis of isocyanates, a key reaction in urethane formation, has been extensively studied. Kinetic and mechanistic investigations suggest a multimolecular intervention of alcohols in this process. The reaction of TMP Isocyanate with alcohols like 2-propanol and cyclohexanol, particularly in high concentrations, indicates the involvement of multiple alcohol molecules, which is crucial for understanding the formation of urethanes (Raspoet et al., 1998).
Nitrile Oxide–Isocyanate Rearrangement
The thermal rearrangement of nitrile oxides to isocyanates, including TMP Isocyanate, has been observed. This process involves a polymerization step followed by decomposition, catalyzed by substances like trifluoracetic acid. Such rearrangements are vital for synthetic chemistry, providing pathways for the formation of isocyanates from other functional groups (Taylor, 1985).
Synthesis of Urea Peptidomimetics
TMP Isocyanate plays a role in the synthesis of urea peptidomimetics. The Curtius rearrangement of amino acid azides in solvents like toluene forms isocyanates, which are then utilized to create urea peptides. This synthesis process is significant for the production of various biomedical compounds (Patil, Vasanthakumar, & Babu, 2003).
Kinetics of Diisocyanate Reactions
The kinetics of reactions involving diisocyanates, including TMP Isocyanate, with trimethylolpropane (TMP) has been studied. These reactions are fundamental to polyurethane production, where TMP acts as a branching and chain-extending agent. Understanding these kinetics is crucial for optimizing polyurethane synthesis processes (Möller & Moritz, 2006).
Isocyanurates Synthesis under High Pressure
Research indicates that TMP Isocyanate can undergo trimerization under high pressure to form isocyanurates. This process is accelerated in the presence of catalysts like triethylamine and provides a pathway for the synthesis of compounds with enhanced protective and heat-resistant properties (Taguchi et al., 1990).
Safety and Hazards
2,4,6-Trimethylphenyl isocyanate is classified as acutely toxic if swallowed or inhaled . It may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2,4,6-Trimethylphenyl isocyanate, like other isocyanates, is highly reactive. It readily reacts with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) can form a covalent bond with an active hydrogen atom, leading to various chemical reactions .
Biochemical Pathways
Given its reactivity, it can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .
Pharmacokinetics
It’s known that isocyanates are generally absorbed through inhalation and dermal contact . They can be metabolized in the body and excreted through various routes .
Result of Action
Exposure to isocyanates can cause irritation to the skin, eyes, and respiratory system, and may lead to sensitization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trimethylphenyl isocyanate. It is moisture-sensitive and can hydrolyze in the presence of water . It is also incompatible with oxidizing agents, alcohols, amines, and bases, and should be stored in a cool place .
Propriétés
IUPAC Name |
2-isocyanato-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZRZFONUPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344234 | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenyl isocyanate | |
CAS RN |
2958-62-5 | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






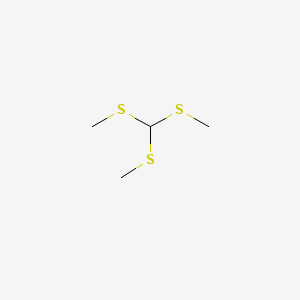
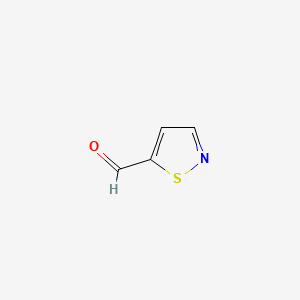

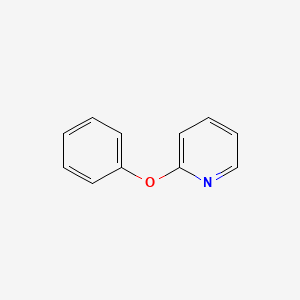
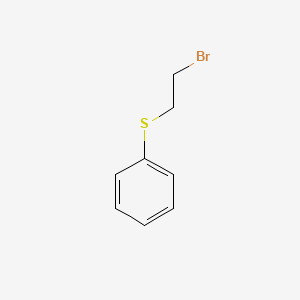
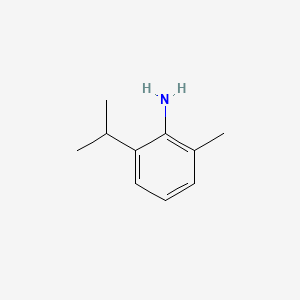
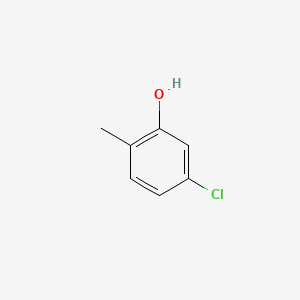
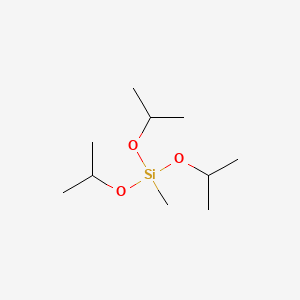

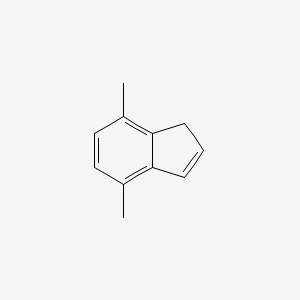
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)